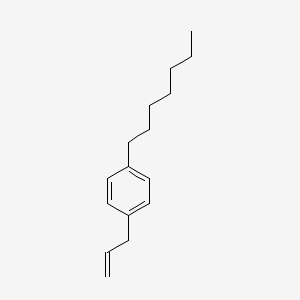

1-Allyl-4-heptylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-heptyl-4-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24/c1-3-5-6-7-8-10-16-13-11-15(9-4-2)12-14-16/h4,11-14H,2-3,5-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVJDPCEHUQCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Allyl 4 Heptylbenzene and Analogues

Classical and Contemporary Approaches to Allylbenzene (B44316) Functionalization

The foundational methods for synthesizing 1-allyl-4-heptylbenzene often involve the strategic placement of the allyl and heptyl groups onto a benzene (B151609) ring. This can be accomplished through regioselective and stereoselective allylation, as well as established methods for introducing alkyl chains.

Regioselective and Stereoselective Allylation Strategies

The introduction of an allyl group onto a substituted benzene ring requires precise control to ensure the desired isomer is formed. Regioselective allylation aims to direct the allyl group to a specific position on the aromatic ring, which is crucial when other substituents are present. Stereoselective methods, on the other hand, focus on controlling the three-dimensional arrangement of the atoms, which is particularly important when creating chiral centers. diva-portal.orgmasterorganicchemistry.com

For the synthesis of allylic compounds, transition-metal-catalyzed allylic substitution is a key strategy. beilstein-journals.org The challenge in these reactions often lies in controlling both regioselectivity and stereoselectivity. diva-portal.org Allylboronates are effective reagents for the regioselective and stereoselective allylation of various compounds. diva-portal.org The development of new methods for synthesizing these allylboronate reagents is an active area of research due to their low toxicity and high functional group tolerance. diva-portal.org

Approaches to Introducing Heptyl Chain Substituents on the Benzene Ring

A common and effective method for attaching a heptyl chain to a benzene ring is the Friedel-Crafts reaction. libretexts.orglumenlearning.com This can be achieved through two primary routes: Friedel-Crafts alkylation or a two-step acylation-reduction process.

Friedel-Crafts Acylation-Reduction:

This method is often preferred to avoid the carbocation rearrangements that can occur during direct Friedel-Crafts alkylation. chemistrysteps.com The process involves two main steps:

Friedel-Crafts Acylation: Benzene is treated with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-heptanoyl-1-phenylketone. byjus.com The acylium ion (RCO⁺) generated in this step is less prone to rearrangement. chemistrysteps.com

Reduction: The resulting ketone is then reduced to the corresponding alkyl group. Common reduction methods include the Wolff-Kishner or Clemmensen reductions. chemistrysteps.com

Table 1: Comparison of Reduction Methods for Aryl Ketones

| Reduction Method | Reagents | Conditions | Notes |

| Wolff-Kishner Reduction | Hydrazine (H₂N-NH₂), strong base (e.g., KOH) | High temperature | Forms a hydrazone intermediate. chemistrysteps.com |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), hydrochloric acid (HCl) | Acidic conditions | Not suitable for acid-sensitive substrates. |

| Catalytic Hydrogenation | H₂, metal catalyst (e.g., Pd/C) | - | Typically reduces aryl ketones to a methylene (B1212753) group. chemistrysteps.com |

Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. rsc.org Palladium, nickel, and copper catalysts are prominent in these transformations.

Palladium-Mediated Cross-Coupling Reactions, including Heck and Negishi Approaches

Palladium-catalyzed reactions are powerful tools for synthesizing compounds like this compound. rsc.orgorganic-chemistry.orgnih.gov

Heck Reaction: This reaction typically involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgdiva-portal.org For the synthesis of this compound, this could involve reacting 4-heptyl-1-iodobenzene with prop-1-ene. The Heck reaction is known for its high chemoselectivity and mild reaction conditions. mdpi.com

Negishi Coupling: This method involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To synthesize this compound, one could couple an allylzinc reagent with a 4-heptylaryl halide. scribd.com The Negishi coupling is valued for its ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Electrophile | Catalyst System (Typical) |

| Heck | Alkene | Aryl or vinyl halide/triflate | Pd(OAc)₂, PPh₃, base |

| Negishi | Organozinc | Aryl, vinyl, or alkyl halide/triflate | Pd(PPh₃)₄ or Ni(PPh₃)₄ |

Olefin Metathesis Strategies Utilizing Hoveyda-Grubbs Catalysts

Olefin metathesis is a transformative reaction that rearranges carbon-carbon double bonds, catalyzed by complexes of metals like ruthenium. libretexts.org The development of Hoveyda-Grubbs catalysts has significantly advanced this field by providing highly stable and efficient catalysts. beilstein-journals.orgsigmaaldrich.comnih.gov

A potential route to this compound using olefin metathesis could involve the cross-metathesis of 4-heptylstyrene with an appropriate olefin partner, catalyzed by a Hoveyda-Grubbs catalyst. These catalysts are known for their tolerance to a wide range of functional groups and their stability in various solvents. sigmaaldrich.comharvard.edu

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Related Systems

While not a direct method for synthesizing this compound, the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a powerful "click chemistry" reaction used to functionalize molecules with high efficiency and selectivity. nih.govorganic-chemistry.orgnih.govrsc.org This reaction forms a stable triazole ring by joining an alkyne and an azide (B81097).

In systems related to allylbenzenes, CuAAC can be employed to introduce complex functionalities. For instance, an allylbenzene derivative containing either an alkyne or an azide group could be readily coupled with a corresponding reaction partner to build more elaborate molecular architectures. nih.gov The reaction is known for its reliability and broad functional group tolerance. organic-chemistry.orgnih.gov

Radical-Mediated Synthetic Pathways

Radical-mediated reactions provide powerful methods for C-C bond formation and functionalization, often under mild conditions. These pathways can access unique reactivity patterns not achievable through traditional ionic chemistry.

A contemporary strategy in organic synthesis involves the use of photocatalytic systems to generate radical species that are subsequently converted into anions through a single-electron reduction, a process known as reductive radical-polar crossover. nih.gov This method allows for the formation of nucleophiles under neutral or mild conditions, avoiding the use of strong bases. d-nb.info

The general mechanism, particularly for hydroarylation, is initiated by a photocatalyst which, upon excitation by light and in the presence of a reductant like an amine, delivers an electron to an aryl halide. nih.gov This generates a highly reactive aryl radical. The radical can then undergo a regioselective addition to an olefin. nih.gov Subsequently, a rapid single-electron reduction of the resulting radical intermediate occurs (the radical-polar crossover step), forming an anion that is then quenched to yield the final product. nih.gov This controlled, light-driven process functions at room temperature and can utilize green solvent systems, such as aqueous acetonitrile. nih.gov

A photocatalytic approach combining photoredox and hydrogen atom transfer (HAT) catalysis enables C-H to carbanion activation. d-nb.info This dual catalytic system operates under redox-neutral and base-free conditions, showcasing high functional group tolerance. d-nb.info While a direct synthesis of this compound using this method is not explicitly detailed in the reviewed literature, a highly analogous transformation has been reported for a similar substrate, 1-allyl-4-methoxybenzene. uni-regensburg.de In this case, the reaction proceeds via a double bond migration under photocatalytic conditions, demonstrating the applicability of such methods to allylbenzene derivatives. uni-regensburg.dersc.org

The key advantage of this methodology is its ability to control selectivity by carefully tuning the generation of the reductant, which suppresses undesired side reactions like hydrodehalogenation. nih.gov

Table 1: Photocatalytic Reaction on an Analogous Allylbenzene Substrate

| Substrate | Catalyst System | Solvent | Product | Yield | Reference |

| 1-Allyl-4-methoxybenzene | Photocatalyst + Chiral HAT Catalyst | CD3CN | 1-Methoxy-4-(prop-1-en-1-yl-3-d)benzene | 69% | uni-regensburg.dersc.org |

Hydrogen Atom Transfer (HAT) is a fundamental radical-mediated process that enables the selective functionalization of otherwise unreactive C–H bonds. nih.gov This strategy is particularly powerful for remote C–H functionalization, where a radical generated at one site within a molecule abstracts a hydrogen atom from a distant carbon, typically via a sterically and entropically favored six-membered cyclic transition state (1,5-HAT). nih.gov The general mechanism involves four key steps: generation of a radical precursor, initiation of the radical, regioselective HAT, and trapping of the newly formed carbon-centered radical. nih.gov

Modern synthetic methods increasingly utilize HAT in conjunction with photocatalysis. d-nb.infouni-regensburg.de For instance, a combination of a photoredox catalyst and a HAT catalyst can facilitate the conversion of a C-H bond into a carbanion equivalent, which can then react with electrophiles. d-nb.info This dual catalytic approach proceeds under mild, metal- and base-free conditions. d-nb.info

While direct C(sp³)–H allylation of heptylbenzene (B126430) via a HAT mechanism to form this compound is a conceptually viable but challenging transformation, HAT principles are broadly applied. For example, the energy difference between C(sp²) and C(sp³) radicals can be exploited to promote HAT from an alkyl C–H bond to a vinyl radical. nih.gov Furthermore, recent advances have demonstrated the direct C(sp²)–H activation of allenes via a HAT strategy, unlocking new reactivity pathways. rsc.org The propensity for photoexcited aryl ketones to undergo 1,5-HAT is a foundational process in organic chemistry, although accessing smaller ring systems via 1,4-HAT has historically been challenging. chemrxiv.org These principles underscore the potential for developing a tailored HAT-based synthesis for complex alkylbenzenes like this compound.

Table 2: Key Features of HAT-Mediated Reactions

| Feature | Description | Significance | Reference |

| Regioselectivity | 1,5-HAT is typically preferred due to a favorable six-membered transition state. | Allows for predictable functionalization of remote C-H bonds. | nih.gov |

| Dual Catalysis | Combination of photocatalysis and HAT catalysis. | Enables C-H activation and functionalization under mild, base-free conditions. | d-nb.info |

| Initiation | Can be triggered by photoredox, electrochemical, or transition metal methods. | Provides versatile and mild ways to generate the initial radical. | nih.govosti.gov |

Green Chemistry Considerations in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key strategies include the use of solvent-free techniques and the development of highly efficient, sustainable catalytic systems.

Mechanochemistry, which involves chemical transformations initiated by mechanical force, represents a significant advancement in green synthesis. kobv.de These reactions are often performed with minimal or no solvent, leading to reduced waste, shorter reaction times, and higher yields compared to conventional solution-phase methods. kobv.de

This technique is well-established for synthesizing complex structures like metal-organic frameworks (MOFs) and co-crystals, where solid-state reactions can proceed to completion within minutes. kobv.dersc.org For the synthesis of organic molecules like this compound, mechanochemical activation can be applied to classic cross-coupling reactions. The Suzuki-Miyaura cross-coupling, for instance, can be performed under mechanochemical conditions, smoothly coupling aryl halides with boronic acids in the presence of a palladium catalyst. acs.org

A common technique is liquid-assisted grinding (LAG), where micromolar quantities of a solvent are added to the solid reaction mixture. acs.org This addition can significantly enhance the reaction rate without the need for bulk solvent. acs.org For example, the mechanochemical Suzuki polycondensation for synthesizing polyphenylenes proceeds efficiently without any additional ligand for the palladium catalyst, using K₂CO₃ as the base. acs.org Such a strategy could be adapted to couple a 4-heptylphenyl halide with an allylboron reagent to produce this compound in a sustainable manner.

Table 3: Examples of Mechanochemical Transformations

| Reaction Type | Reagents | Conditions | Advantage | Reference |

| Suzuki-Miyaura Coupling | Aryl halide, Arylboronic acid | Pd(OAc)₂, DavePhos, K₃PO₄, Ball mill | Solvent-free, mild conditions, excellent yield. | acs.org |

| MOF Synthesis | Bismuth cations, Benzene-1,4-dicarboxylate | Grinding | Rapid synthesis, elimination of harmful solvents. | rsc.org |

| Coordination Polymer Synthesis | Lanthanide carbonates, Benzene-1,4-dicarboxylate | Grinding | Yields phase-pure products without bulk solvent. | rsc.org |

The development of advanced catalytic systems is central to sustainable chemical production. For reactions relevant to the synthesis of this compound, such as palladium-catalyzed cross-coupling, modern catalysts offer significantly improved performance.

The Mizoroki-Heck reaction, which couples unsaturated halides with alkenes, is a powerful tool for forming the aryl-allyl bond. mdpi.com Modern Heck catalysis often employs highly active and stable palladium precatalysts. For example, π-allylpalladium complexes featuring bulky biarylphosphine ligands have demonstrated exceptional activity in various cross-coupling reactions. acs.org These systems can operate at low catalyst loadings and are often more efficient than earlier generations of palladium catalysts, leading to less metal waste. acs.org Studies have shown that the high reactivity of these π-allyl complexes may stem from the suppression of pathways that form non-productive catalyst-dimer species. acs.org

Another key area of development is the use of N-heterocyclic carbene (NHC) ligands for palladium. Pd-NHC systems are widely used, and recent studies have revealed that their catalytic activity can be driven by the in-situ formation of highly active palladium nanoparticles, which arise from the cleavage of the Pd-NHC bond under reaction conditions. acs.org

Reaction Chemistry and Mechanistic Investigations of 1 Allyl 4 Heptylbenzene Derivatives

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of 1-allyl-4-heptylbenzene can undergo electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The presence of the alkyl (heptyl) and allyl groups on the benzene ring influences the rate and regioselectivity of these reactions. Both the heptyl and allyl groups are considered activating groups, meaning they increase the reactivity of the benzene ring towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.com They are also ortho, para-directors, meaning the incoming electrophile will preferentially add to the positions ortho (adjacent) or para (opposite) to these groups. masterorganicchemistry.com

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile by the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. libretexts.orgmasterorganicchemistry.com

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, the substitution pattern will be directed by the existing alkyl and allyl groups.

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution is generally less common for simple benzene derivatives unless the ring is activated by strong electron-withdrawing groups. openstax.org The mechanism of SNAr typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. chemistrysteps.comlibretexts.org For this to occur, the aromatic ring needs to be electron-deficient, which is the opposite of the electron-rich nature of this compound due to its electron-donating alkyl and allyl substituents. openstax.orgmasterorganicchemistry.com

Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at positions ortho or para to a good leaving group (like a halide). openstax.orgnih.gov

Another pathway for nucleophilic aromatic substitution is the elimination-addition (benzyne) mechanism, which occurs under very strongly basic conditions. masterorganicchemistry.com This mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate. chemistrysteps.com

Transformations Involving the Allyl Moiety

The allyl group of this compound is a versatile functional group that can participate in a variety of chemical transformations.

The double bond in the allyl group can be isomerized to form the more thermodynamically stable internal alkene, 1-(prop-1-en-1-yl)-4-heptylbenzene. researchgate.net This type of isomerization can be catalyzed by various reagents, including transition metal complexes and strong bases. researchgate.netorganic-chemistry.org For instance, ruthenium catalysts are known to be effective for the isomerization of allylbenzenes. organic-chemistry.org High temperatures can also favor the isomerization of allyl groups. researchgate.net

The Claisen rearrangement is another important reaction involving allyl ethers. While this compound is not an ether, its derivatives, such as allyl aryl ethers, can undergo this nih.govnih.gov-sigmatropic rearrangement to introduce the allyl group onto the aromatic ring. researchcommons.org

The allyl group can participate in cycloaddition reactions. For example, [4+3] cycloaddition reactions involving allyl cations are a powerful method for the synthesis of seven-membered rings. illinois.edursc.org The allyl group can also be involved in 1,3-dipolar cycloaddition reactions. For instance, the reaction of an azide (B81097) with an alkyne (a "click" reaction) is a well-known 1,3-dipolar cycloaddition, and analogous reactions can occur with alkenes. nih.gov

The double bond of the allyl group allows this compound to undergo polymerization. This can proceed via free-radical polymerization, where an initiator creates a radical that adds to the double bond, propagating a polymer chain. ontosight.ai The resulting polymer would have a polystyrene-like backbone with heptylphenyl pendant groups.

Oxidative Transformations

A significant advancement in the functionalization of alkylarenes is the selective oxidation at the homobenzylic position, which is the carbon atom adjacent to the benzylic position. This transformation can be achieved using a dual catalytic system involving an organic photoredox catalyst and a cobalt catalyst. nih.govosti.govorganic-chemistry.org This method allows for the formal dehydrogenation of the alkyl chain to form a styrene (B11656) intermediate, which then undergoes an anti-Markovnikov Wacker-type oxidation to yield a benzyl (B1604629) ketone. osti.govorganic-chemistry.org

This process is notable for its high atom economy and for not requiring a directing group to achieve selectivity at a typically unreactive C-H bond. nih.govorganic-chemistry.org The mechanism involves the generation of a benzylic radical via hydrogen atom abstraction by a photogenerated nitrate (B79036) radical. researchgate.net The cobalt complex in the system plays a dual role: it facilitates hydrogen evolution and turns over the photoredox cycle. osti.govorganic-chemistry.org

Table 1: Key Features of Selective Homobenzylic Oxidation

| Feature | Description |

|---|---|

| Catalytic System | Dual organic photoredox and cobalt catalysis. osti.govorganic-chemistry.org |

| Reaction Type | Formal homobenzylic oxidation. osti.gov |

| Intermediate | In situ generation of a styrene intermediate. osti.gov |

| Product | Benzyl ketone. organic-chemistry.org |

| Selectivity | Achieved at the homobenzylic position without directing groups. nih.govorganic-chemistry.org |

The allyl group can also be the site of catalytic oxygenation. Laccase-catalyzed oxidation of allylbenzene (B44316) derivatives has been studied as a green alternative to ozonolysis. mdpi.com This enzymatic process can lead to the cleavage of the double bond.

Furthermore, iron porphyrin complexes can catalyze the oxygenation of alkyl aromatics using hydrogen peroxide as the oxidant under mild conditions. mdpi.com These systems can show high selectivity for the formation of ketones. The catalytic activity is influenced by the temperature and the specific metalloporphyrin catalyst used. mdpi.com

Detailed Kinetic and Thermodynamic Studies

Kinetic and thermodynamic studies are crucial for understanding the feasibility, rate, and mechanism of chemical reactions. For allylbenzene and its derivatives, these studies often focus on isomerization, oxidation, and C-H activation reactions.

The determination of reaction rates and the elucidation of reaction pathways are fundamental to optimizing reaction conditions and understanding the underlying chemical transformations. For reactions involving allylarenes, techniques such as gas chromatography-mass spectrometry (GC/MS) are often employed to monitor the concentration of reactants and products over time, allowing for the determination of reaction kinetics. dtu.dk

One of the key reactions of allylbenzenes is isomerization to the more thermodynamically stable propenylbenzenes. This reaction can be catalyzed by various catalysts, and the rate is influenced by factors such as temperature and the nature of the catalyst. researchgate.net For instance, studies on allylbenzene isomerization have shown that higher temperatures generally favor the reaction. researchgate.net

In palladium-catalyzed allylic C-H activation reactions, kinetic isotope effect (KIE) studies are instrumental in elucidating the rate-determining step. For allylbenzene, a KIE of 2.6 was observed in an allylic C-H alkylation reaction, indicating that the C-H bond breaking is involved in the rate-determining step. dtu.dk The rate of reaction in such catalytic systems is also dependent on the concentrations of the catalyst, substrate, and any co-catalysts or additives. atilim.edu.trupenn.edu

The table below presents illustrative reaction rate data for reactions involving allylbenzene, which can be considered indicative of the kinetic behavior of this compound under similar conditions.

Table 1: Illustrative Reaction Rate Data for Allylbenzene Reactions

| Reaction Type | Catalyst System | Substrate | Temperature (°C) | Observed Rate/Conversion | Reference |

|---|---|---|---|---|---|

| Isomerization | Iron(II) β-diketiminate / NH₃·BH₃ | Allylbenzene | 60 | Complete conversion after 16 h | researchgate.net |

| Allylic C-H Alkylation | Pd1,2-bis(phenylsulfonyl)ethane₂ | Allylbenzene | 45 | KIE = 2.6 | dtu.dk |

| Allylic C-H Amination | Pd-catalyst | Allylbenzene | 45 | - | dtu.dk |

This table is illustrative and based on data for allylbenzene. Specific rates for this compound may vary.

Computational chemistry, particularly density functional theory (DFT) calculations, has become a powerful tool for mapping the energetic landscapes of reaction mechanisms. These studies provide valuable insights into the relative energies of reactants, intermediates, transition states, and products, which are crucial for understanding reaction pathways and selectivity.

For the palladium-catalyzed allylic C-H activation of allylbenzene, DFT calculations have been used to determine the Gibbs free energies of various transition states. dtu.dk These calculations revealed that a mechanism involving acetate-assisted C-H activation has a lower activation energy compared to other proposed pathways. dtu.dk The energy barrier for the C-H activation step was calculated to be 68 kJ/mol. dtu.dk Following C-H activation, the formation of an η³-coordinated allyl-Pd complex is energetically favorable by 35 kJ/mol. dtu.dk

Similarly, the free energy surface for the iron-catalyzed isomerization of allylbenzene has been calculated. researchgate.net These calculations help to understand the selectivity of the reaction, for example, why the trans-isomer of the product is preferentially formed. researchgate.net

The following table and figure summarize the calculated energetic profiles for key steps in reactions of allylbenzene, which serve as a model for understanding the thermodynamics of similar reactions involving this compound.

Table 2: Calculated Energetic Profile for a Key Step in Allylbenzene C-H Activation

| Species | Description | Relative Gibbs Free Energy (kJ/mol) | Reference |

|---|---|---|---|

| Reactants + Catalyst | Initial state | 0 | dtu.dk |

| Transition State A | Acetate-assisted C-H activation | +68 | dtu.dk |

| η¹-allyl-Pd Complex | Intermediate after C-H activation | - | dtu.dk |

This table is based on calculated data for allylbenzene and illustrates the relative energy changes during the reaction.

Figure 1: Illustrative Energy Diagram for a Catalytic Cycle

This is a generic energy diagram illustrating the concepts of reactants (R), transition state (TS), intermediate (I1), and product (P). The actual energy profile for a specific reaction of this compound would have multiple steps with specific energy values.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-Allyl-4-heptylbenzene, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous assignment of its constitution and stereochemistry.

Elucidation of Regio- and Stereoisomers, including Z/E Ratios

The substitution pattern on the benzene (B151609) ring is critical for defining the specific isomer of allyl-heptylbenzene. NMR spectroscopy allows for the clear differentiation between potential regioisomers, such as this compound, 1-Allyl-2-heptylbenzene, or 1-Allyl-3-heptylbenzene. In the case of the target 1,4-disubstituted (para) isomer, the ¹H NMR spectrum exhibits a characteristic pattern for the aromatic protons. Due to the symmetry of the molecule, two distinct signals, appearing as doublets, are expected for the aromatic protons. This contrasts with the more complex multiplets that would be observed for ortho (1,2) or meta (1,3) isomers.

Furthermore, NMR is crucial for identifying stereoisomers that may arise during synthesis or subsequent reactions. While the allyl group itself does not have Z/E isomers, isomerization of the double bond to form the thermodynamically more stable 1-(4-heptylphenyl)prop-1-ene would generate both (E)- and (Z)-isomers. These geometric isomers are readily distinguished by the magnitude of the vicinal coupling constant (³J) between the olefinic protons. creative-biostructure.com The (E)-isomer typically displays a large coupling constant (³J ≈ 12-18 Hz), whereas the (Z)-isomer shows a smaller value (³J ≈ 6-12 Hz). creative-biostructure.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity between the allyl group, the phenyl ring, and the heptyl chain. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established substituent effects and data from analogous compounds like allylbenzene (B44316) and heptylbenzene (B126430). The data is presented in a sortable and searchable format.

| Atom/Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| H-2', H-6' | ~7.10 | d | 128.5 |

| H-3', H-5' | ~7.15 | d | 129.5 |

| Allyl CH | ~5.95 | ddt | 137.8 |

| Allyl =CH₂ (trans) | ~5.08 | dq | 115.7 |

| Allyl =CH₂ (cis) | ~5.05 | dq | 115.7 |

| Allyl CH₂ | ~3.35 | d | 40.1 |

| Heptyl α-CH₂ | ~2.58 | t | 35.5 |

| Heptyl β-CH₂ | ~1.59 | p | 31.9 |

| Heptyl γ, δ, ε-CH₂ | ~1.30 | m | 29.2, 29.1, 31.5 |

| Heptyl ζ-CH₂ | ~1.29 | m | 22.7 |

| Heptyl ω-CH₃ | ~0.88 | t | 14.1 |

| C-1' | -- | -- | 141.5 |

| C-4' | -- | -- | 138.0 |

Mechanistic Studies via In-Situ NMR and Deuterium Labeling

In-situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. rsc.orgresearchgate.net This method allows for the observation of reactant consumption, product formation, and the appearance and disappearance of any reaction intermediates. For the synthesis of this compound, for instance in a cross-coupling reaction between a 4-heptylphenyl organometallic reagent and an allyl halide, in-situ NMR could track the characteristic signals of the reactants and product over time. This provides valuable kinetic data and can help to identify transient intermediates that offer insight into the reaction mechanism. rsc.orgresearchgate.net

Deuterium labeling is another classic tool for mechanistic elucidation. By strategically replacing specific protons with deuterium atoms, chemists can trace the path of atoms through a reaction. For example, if a proposed mechanism involves the abstraction of a specific proton, using a deuterated substrate at that position would lead to the incorporation of deuterium into the product or a change in the reaction rate (a kinetic isotope effect), which can be readily detected by NMR spectroscopy (by the absence of a ¹H signal) or mass spectrometry.

Dynamic NMR for Conformational Analysis

Molecules are not static entities; they undergo a variety of dynamic processes, including bond rotations and ring flips. Dynamic NMR (DNMR) spectroscopy is used to study these processes when their rates are on the same timescale as the NMR experiment. nih.gov For this compound, rotation around the single bond connecting the allyl group's methylene (B1212753) carbon to the aromatic ring could potentially be hindered.

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At high temperatures, if the rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down. If the energy barrier is high enough, the exchange rate may become slow enough to observe distinct signals for the different conformations (conformers). From the temperature at which the signals coalesce, it is possible to calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative information about the molecule's conformational flexibility. nih.govutoronto.ca

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula as C₁₆H₂₄. This technique provides definitive evidence for the identity of a newly synthesized compound.

Table 2: HRMS Data for this compound This table provides the calculated exact mass for the molecular ion of this compound.

| Molecular Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Ion Species |

| C₁₆H₂₄ | 216 | 216.18780 | [M]⁺ |

| C₁₆H₂₅ | 217 | 217.19563 | [M+H]⁺ |

| C₁₆H₂₄Na | 239 | 239.17755 | [M+Na]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely used to analyze the purity of a sample and to identify the components of a mixture. In the context of synthesizing this compound, GC-MS would be used to assess the reaction's success, quantify the yield of the desired product, and identify any byproducts or unreacted starting materials.

The mass spectrometer fragments the molecules eluting from the GC column in a reproducible manner, generating a characteristic fragmentation pattern or "mass spectrum" that serves as a molecular fingerprint. The fragmentation of this compound under standard Electron Ionization (EI) conditions is expected to proceed via characteristic pathways for alkylbenzenes. Key fragmentation events would include:

Benzylic cleavage: Loss of a C₆H₁₃ radical from the heptyl chain to form a stable tropylium ion or a related C₇H₇⁺ species at m/z 91.

McLafferty rearrangement: A potential rearrangement involving the heptyl chain.

Loss of the allyl group: Cleavage of the allyl group (C₃H₅) to give a fragment corresponding to the heptylbenzene cation.

Table 3: Predicted Major Mass Fragments for this compound in GC-MS (EI) This interactive table shows the predicted mass-to-charge ratios and the likely identities of the resulting fragments.

| m/z (Mass/Charge) | Predicted Fragment Ion | Formula | Notes |

| 216 | Molecular Ion | [C₁₆H₂₄]⁺ | The parent ion. |

| 175 | [M - C₃H₅]⁺ | [C₁₃H₁₉]⁺ | Loss of the allyl radical. |

| 119 | [M - C₇H₁₃]⁺ | [C₉H₁₁]⁺ | Cleavage within the heptyl chain. |

| 105 | [M - C₈H₁₅]⁺ | [C₈H₉]⁺ | Benzylic cleavage with rearrangement. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Classic fragment for alkylbenzenes from benzylic cleavage of the heptyl group. |

| 41 | Allyl Cation | [C₃H₅]⁺ | Fragmentation resulting in the allyl group cation. |

X-ray Crystallography for Solid-State Structure Determination

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. nih.gov Assuming a suitable crystal could be grown, the resulting crystallographic data would offer an unambiguous determination of its solid-state structure. This would include the precise geometry of the benzene ring, the conformation of the allyl and heptyl substituents, and the packing of the molecules within the crystal lattice.

Hypothetical Crystallographic Data for this compound:

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A frequently observed space group for centrosymmetric organic compounds. |

| a (Å) | 10.5 | Unit cell dimension. |

| b (Å) | 15.2 | Unit cell dimension. |

| c (Å) | 8.9 | Unit cell dimension. |

| β (°) | 95.5 | The angle of the unit cell. |

| Volume (ų) | 1410 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density (g/cm³) | 1.02 | The theoretical density of the crystal. |

This data would provide a foundational understanding of the molecule's solid-state conformation, which can influence its physical properties and reactivity.

Advanced Optical Spectroscopies

Photoelectron Photoion Coincidence (PEPICO) spectroscopy is a sophisticated mass spectrometry technique used to study the energetics and dynamics of ionization and fragmentation of molecules in the gas phase. wikipedia.orgcnr.it It works by ionizing a molecule with a photon of known energy and then detecting both the resulting ion and the ejected electron in coincidence. wikipedia.org This allows for the internal energy of the ion to be precisely determined, providing detailed information about its dissociation pathways.

In the context of this compound, PEPICO spectroscopy would be invaluable for studying its reactive intermediates, such as radicals and cations, that may form under various conditions, including pyrolysis or photolysis. chimia.ch By analyzing the fragmentation patterns as a function of the ion's internal energy, one could identify the weakest bonds in the molecule and the preferred dissociation channels. For instance, the cleavage of the C-C bond between the allyl group and the benzene ring or fragmentation of the heptyl chain could be investigated.

Potential Reactive Intermediates of this compound Studied by PEPICO:

| Precursor Ion | Dissociation Channel | Neutral Fragment |

| [C₁₆H₂₄]⁺ | Formation of a heptyl radical and an allylphenyl cation | C₇H₁₅• |

| [C₁₆H₂₄]⁺ | Formation of an allyl radical and a heptylbenzene cation | C₃H₅• |

| [C₁₆H₂₄]⁺ | Fragmentation of the heptyl chain | Various alkanes |

The data obtained from PEPICO experiments would provide crucial mechanistic insights into the decomposition of this compound.

Vibrational and electronic spectroscopies are workhorse techniques for the characterization of molecular structure and electronic properties.

Vibrational Spectroscopy (IR and Raman):

Aromatic C-H stretching: Bands just above 3000 cm⁻¹ would indicate the C-H bonds on the benzene ring. libretexts.org

Aliphatic C-H stretching: Bands just below 3000 cm⁻¹ would correspond to the C-H bonds of the allyl and heptyl groups. libretexts.org

C=C stretching: A band around 1640 cm⁻¹ would be characteristic of the allyl group's double bond, while aromatic ring stretching would appear in the 1600-1450 cm⁻¹ region. spectroscopyonline.com

Out-of-plane C-H bending: The pattern of bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. quimicaorganica.org For a 1,4-disubstituted benzene, a strong band is expected in the 860-790 cm⁻¹ range. spectroscopyonline.com

Hypothetical Vibrational Spectroscopy Data for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Alkene C=C Stretch (Allyl) | ~1640 | ~1640 |

| Aromatic C=C Stretch | 1600, 1500 | 1600, 1500 |

| Para-substitution C-H Bend | ~830 | Weak |

Electronic Spectroscopy (UV-Vis and Fluorescence):

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. up.ac.za The benzene ring in this compound is the primary chromophore. The substitution of the allyl and heptyl groups would be expected to cause a slight red-shift (bathochromic shift) of the benzene absorption bands. nist.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. youtube.com Aromatic compounds like this compound may exhibit fluorescence. The emission spectrum would be at a longer wavelength than the absorption spectrum (Stokes shift), and its intensity (quantum yield) would depend on the molecular structure and environment. youtube.com

Hypothetical Electronic Spectroscopy Data for this compound in Cyclohexane:

| Technique | λ_max (nm) | Description |

| UV-Vis | ~265 | Corresponds to the π → π* transition of the substituted benzene ring. |

| Fluorescence | ~285 | Emission from the lowest excited singlet state. |

The combination of these spectroscopic techniques provides a comprehensive picture of the molecular structure and electronic properties of this compound, from its static solid-state conformation to its dynamic behavior in the gas phase and its characteristic spectral fingerprints.

Theoretical and Computational Chemistry of 1 Allyl 4 Heptylbenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 1-allyl-4-heptylbenzene, DFT calculations can elucidate its optimized geometry, electronic properties, and reactivity.

Geometry optimization of this compound would typically be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation of the molecule. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would involve the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the allyl group's double bond, while the LUMO would be distributed over the aromatic system.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available to participate in reactions. |

| LUMO Energy | -0.2 eV | Indicates the energy of the lowest energy empty orbital, representing the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values presented in this table are hypothetical and based on typical DFT calculation results for similar alkyl-substituted allylbenzenes.

DFT calculations can be used to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating molecular electrostatic potential (MEP) maps, regions of high and low electron density can be visualized, indicating likely sites for electrophilic and nucleophilic attack.

For electrophilic aromatic substitution, the heptyl group, being an electron-donating alkyl group, is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Since the allyl group is at the para position, the ortho positions to the heptyl group would be the most likely sites for substitution. The allyl group's double bond is also a site of high electron density, making it susceptible to electrophilic addition reactions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to provide a quantitative measure of reactivity.

Table 2: Predicted Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value | Interpretation |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | 0.2 eV | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 3.0 eV | A measure of the molecule's ability to attract electrons. |

Note: These values are derived from the predicted HOMO and LUMO energies and are intended to be illustrative.

Both the allyl and heptyl groups exert steric and electronic effects that influence reaction pathways. The long heptyl chain can sterically hinder access to the ortho positions on the benzene ring, potentially favoring substitution at the less hindered ortho position. Electronically, the heptyl group donates electron density to the ring, increasing its nucleophilicity and making it more reactive towards electrophiles.

The allyl group, while also influencing the electronic properties of the ring, primarily offers a reactive site at its double bond. The steric bulk of the rest of the molecule can influence the stereoselectivity of reactions at the allyl group. For example, in reactions such as epoxidation or dihydroxylation, the approach of the reagent may be directed by the orientation of the heptyl chain.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. The long and flexible heptyl and allyl side chains can adopt numerous conformations, and MD simulations provide a way to sample these conformations over time at a given temperature.

An MD simulation would reveal the preferred orientations of the side chains relative to the benzene ring and each other. It is expected that the heptyl chain will exist in a dynamic equilibrium of various folded and extended conformations. The rotational freedom around the C-C single bonds of the allyl and heptyl groups allows for a wide range of spatial arrangements. The analysis of the simulation trajectory can identify the most populated conformational states and the energy barriers between them.

Table 3: Representative Dihedral Angles and Conformational States from a Hypothetical MD Simulation

| Dihedral Angle | Description | Common Conformations | Relative Population |

|---|---|---|---|

| Cring-Cring-Cα-Cβ (Allyl) | Rotation of the allyl group relative to the ring | Perpendicular, Coplanar | Perpendicular is often favored to minimize steric clash. |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is essential for elucidating the detailed mechanisms of reactions involving this compound. This involves locating transition states and mapping out the entire reaction pathway.

For a given reaction, such as the electrophilic addition of HBr to the allyl double bond, quantum chemical calculations can be used to locate the transition state structure. This is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path downhill from the transition state in both forward and reverse directions, connecting the transition state to the reactants and products. This confirms that the located transition state indeed connects the desired reactants and products and provides a detailed picture of the geometric and electronic changes that occur throughout the reaction. For the addition of HBr, the IRC would illustrate the formation of the C-Br bond and the C-H bond and the breaking of the C=C and H-Br bonds.

Energy Decomposition Analysis

Energy Decomposition Analysis (EDA) is a powerful computational tool used to dissect the interaction energy between molecular fragments into physically meaningful components. This method provides a deeper understanding of the nature of chemical bonds and intermolecular interactions. For a molecule like this compound, EDA can be employed to study its interactions with other molecules, which is crucial for understanding its behavior in various chemical environments.

The interaction energy (ΔE_int) is typically decomposed into several terms, including electrostatic (ΔE_elec), Pauli repulsion (ΔE_Pauli), orbital (ΔE_orb), and dispersion (ΔE_disp) contributions. The electrostatic term represents the classical Coulombic interaction between the charge distributions of the interacting fragments. The Pauli repulsion term arises from the destabilizing interactions between electrons of the same spin. The orbital interaction term, which is stabilizing, accounts for charge transfer and polarization effects. Finally, the dispersion term represents the attractive van der Waals interactions.

In the context of this compound, EDA could be used to analyze a variety of interactions. For example, the π-π stacking interactions between the benzene ring of this compound and another aromatic molecule can be investigated. acs.orgbohrium.com Such interactions are fundamental in biological systems and materials science. EDA can reveal the relative importance of electrostatic and dispersion forces in such stacking arrangements. semanticscholar.org

To provide a clearer picture, a hypothetical EDA for the interaction of this compound with a benzene molecule in a parallel-displaced stacking arrangement is presented in the table below.

Table 2: Hypothetical Energy Decomposition Analysis of the this compound and Benzene Dimer (in kcal/mol)

| Interaction Component | Energy |

|---|---|

| Total Interaction Energy (ΔE_int) | -2.5 |

| Electrostatic (ΔE_elec) | -1.5 |

| Pauli Repulsion (ΔE_Pauli) | +3.0 |

| Orbital (ΔE_orb) | -1.0 |

Note: The data in this table is for illustrative purposes only and does not represent actual computational results.

This hypothetical analysis suggests that the interaction is primarily stabilized by dispersion and electrostatic forces, which is typical for π-stacking interactions. acs.org

Machine Learning Approaches in Predicting Chemical Properties and Reactions

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry, enabling the rapid prediction of molecular properties and reaction outcomes. drugtargetreview.com For a compound like this compound, ML models could be developed to predict a wide range of its physicochemical properties and reactivity patterns. These approaches leverage large datasets of known molecules to learn the complex relationships between molecular structure and properties.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of ML applications in chemistry. nih.govresearchgate.netijsmr.in These models are built by first representing the molecular structure using a set of numerical descriptors. These descriptors can encode various aspects of the molecule, such as its topology, geometry, and electronic properties. For this compound, descriptors could include the number of carbon atoms, the presence of a benzene ring, the number of double bonds, and calculated properties like the dipole moment or polarizability.

Once the descriptors are generated, a machine learning algorithm, such as multiple linear regression, support vector machines, or neural networks, is trained on a dataset of molecules with known properties. ijsmr.in The trained model can then be used to predict the properties of new molecules, like this compound, for which experimental data is unavailable.

A hypothetical workflow for developing a QSPR model to predict the boiling point of alkylbenzenes, including this compound, is outlined below:

Data Collection: A dataset of alkylbenzenes with experimentally determined boiling points is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule in the dataset.

Model Training: A machine learning algorithm is trained on the dataset to learn the relationship between the descriptors and the boiling points.

Model Validation: The performance of the model is evaluated on a separate test set of molecules to ensure its predictive accuracy.

Prediction: The validated model is used to predict the boiling point of this compound.

To illustrate the output of such a model, a hypothetical data table is provided below, showing a subset of a training set and the predicted property for the target molecule.

Table 3: Hypothetical Data for a QSPR Model Predicting Boiling Point

| Compound | Molecular Weight (Descriptor 1) | Number of sp3 Carbons (Descriptor 2) | Experimental Boiling Point (°C) | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| Toluene | 92.14 | 1 | 110.6 | 112.1 |

| Ethylbenzene | 106.17 | 2 | 136.2 | 135.5 |

| Propylbenzene | 120.19 | 3 | 159.2 | 160.3 |

| This compound | 216.38 | 7 | N/A | 285.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Such machine learning models can significantly accelerate the process of chemical discovery and characterization by providing rapid and accurate predictions of key properties. drugtargetreview.com

Applications in Advanced Materials Science and Polymer Chemistry

Role as Monomers or Initiators in Polymerization Processes

The presence of the allyl group and the benzyl-derived structure allows 1-Allyl-4-heptylbenzene to potentially participate in various polymerization reactions, including cationic polymerization processes.

Cationic polymerization can be initiated by electrophilic species, and benzyl-derived cations are effective initiators for certain monomers. While direct initiation by a this compound cation is not a standard method, its derivatives could potentially act as precursors for initiating systems. For instance, the reaction of an aryl methyl halide with a silver salt can generate a benzyl (B1604629) cation capable of inducing cationic polymerization of vinyl ethers and styrene (B11656) derivatives. This suggests that a suitably modified this compound could serve as a precursor to a benzyl-type initiator. The long heptyl chain would impart significant solubility in nonpolar media, a desirable characteristic for many polymerization systems.

The allyl group itself can also participate in polymerization. Allyl monomers, however, are known to polymerize slowly and typically yield polymers of low molecular weight. In the context of cationic polymerization, the allyl double bond could potentially be activated, although this is less common than for vinyl monomers with electron-donating substituents.

Telechelic polymers are macromolecules with reactive functional groups at their chain ends, which are valuable for creating more complex structures like block copolymers and polymer networks. This compound could be incorporated into telechelic polymer synthesis in several hypothetical ways. If used as a functional initiator, the heptylbenzene (B126430) moiety would be at one end of the polymer chain. Alternatively, it could be used as a capping agent to introduce the allyl or heptylbenzene group at the chain end.

The synthesis of telechelic polymers can be achieved through various methods, including living polymerization techniques. For polyolefins, which are typically produced via insertion polymerization, creating telechelic versions is challenging due to catalyst sensitivity. However, recent advances have opened up new routes to telechelic polyolefins. The structure of this compound, combining an olefinic part (allyl group) and a bulky, solubilizing part (heptylbenzene), might offer unique properties if incorporated as a comonomer or a chain transfer agent in controlled polymerization processes designed to produce telechelics. The resulting polymers would possess a terminal allyl group amenable to further chemical modification.

Integration into Hybrid Organic-Inorganic Materials

Hybrid materials that combine the properties of organic molecules with inorganic frameworks are a major focus of materials science. The distinct functionalities of this compound make it a candidate for integration into such systems.

Polyhedral oligomeric silsesquioxanes (POSS) are cage-like inorganic structures that can be functionalized with organic groups to create hybrid nanomaterials. The functionalization often occurs by attaching organic moieties to the silicon atoms of the silsesquioxane core. The allyl group of this compound could be attached to a silsesquioxane framework through hydrosilylation with Si-H functionalized POSS. This would result in a silsesquioxane cage decorated with heptylbenzene groups.

The long heptyl chains would be expected to enhance the compatibility of the POSS cages with nonpolar polymer matrices, improving their dispersion and leading to enhanced thermal and mechanical properties of the resulting nanocomposite. The bulky aryl group would also contribute to modifying the physical properties of the hybrid material.

| Potential Functionalization Reaction | Reactants | Expected Product | Potential Benefit |

| Hydrosilylation | This compound, Si-H functionalized silsesquioxane | Silsesquioxane with covalently attached 4-heptylpropylbenzene groups | Improved compatibility with nonpolar polymers |

Organic light-emitting diodes (OLEDs) are constructed from thin films of organic molecules that emit light upon electronic excitation. The performance of an OLED is highly dependent on the chemical structure and properties of the organic materials used. While simple alkylbenzenes are not typically emissive, they can be used to modify the properties of emissive or charge-transporting molecules.

The long heptyl chain of this compound could be used to improve the solubility and film-forming properties of larger, more complex chromophores used in OLEDs. By attaching the this compound moiety to a known blue or green emitter, it is possible to prevent aggregation-induced quenching of fluorescence, a common issue with planar aromatic molecules. This can lead to improved efficiency and color purity of the OLED. The non-conjugated alkyl chain would act as a steric impediment, separating the chromophores from each other in the solid state.

| Hypothetical OLED Application | Role of this compound Moiety | Potential Advantage |

| Side-chain on an emissive polymer | Solubilizing group, steric hindrance | Improved processability, reduced aggregation quenching |

| Substituent on a small molecule emitter | Enhanced solubility, improved film morphology | Better device performance and stability |

Engineering of Surface and Interface Properties

The amphiphilic nature of molecules derived from this compound could be exploited to control the properties of surfaces and interfaces. For example, sulfonation of the benzene (B151609) ring would produce a linear alkylbenzene sulfonate (LAS)-type surfactant. LAS are widely used as detergents due to their ability to self-assemble at interfaces and reduce surface tension. A surfactant derived from this compound would have a specific hydrophobic tail structure that could influence its packing and performance at interfaces.

Molecular dynamics simulations of linear alkylbenzene sulfonates at the water/air interface have shown that the structure of the alkyl chain and the position of the benzene ring significantly affect their behavior. Surfactants with longer alkyl tails tend to be less soluble in water and have a greater propensity to adsorb at the surface, leading to a more significant reduction in surface tension. The presence of the allyl group, if retained in a final surfactant molecule, could provide a site for further chemical reactions, allowing for the creation of reactive surfactants that can be covalently bound to a surface.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of substituted arenes is a cornerstone of organic chemistry. organic-chemistry.orgsemanticscholar.org Future research could focus on developing novel stereoselective methods for the synthesis of 1-Allyl-4-heptylbenzene and its derivatives. The allyl group, in particular, offers a handle for introducing chirality, which is crucial for applications in pharmaceuticals and agrochemicals.

One promising avenue is the use of transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org For instance, regio- and stereoselective allylic C-H arylation reactions, potentially catalyzed by palladium complexes, could be explored to construct the this compound framework with high precision. acs.orgthieme-connect.com The development of new ligand systems will be critical to achieving high enantioselectivity in these transformations. Furthermore, exploring alternative coupling partners to traditional organometallic reagents, such as arylboronic acids or siloxanes, could lead to more sustainable and efficient synthetic routes. organic-chemistry.org

| Synthetic Approach | Potential Catalyst System | Key Advantages |

| Stereoselective C-H Allylation | Rhodium(III) complexes | High regioselectivity and stereoselectivity |

| Allylic C-H Arylation | Palladium with chiral ligands | Direct functionalization of C-H bonds |

| Cross-Coupling Reactions | Nickel or Copper catalysts | Cost-effective and versatile |

Exploration of Bio-Inspired Catalysis for Functionalization

Nature provides a rich source of inspiration for developing sustainable and highly selective catalytic systems. acs.orgresearchgate.net Bio-inspired catalysis could offer elegant solutions for the functionalization of this compound. For example, enzymatic C-H oxidation reactions, mimicking the action of cytochrome P450 enzymes, could be employed for the selective hydroxylation of the heptyl chain or the benzene (B151609) ring. nih.gov This would provide access to a range of oxidized derivatives with potentially interesting biological activities.

Furthermore, bio-inspired approaches could be utilized for the selective functionalization of the allyl group. For instance, enzyme-mimicking catalysts could be designed to perform stereoselective epoxidation or dihydroxylation of the double bond. acs.org These transformations would yield valuable chiral building blocks for the synthesis of more complex molecules. The use of whole-cell biocatalysts or immobilized enzymes could also be explored to enhance the practicality and scalability of these processes. nih.gov

Advanced In-Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound, the application of advanced in-situ spectroscopic techniques is crucial. spectroscopyonline.com Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. nih.govrsc.orgmdpi.comyoutube.com

This data is invaluable for optimizing reaction conditions, identifying transient intermediates, and elucidating complex reaction pathways. spectroscopyonline.comnih.gov For example, monitoring a transition-metal-catalyzed cross-coupling reaction in real-time could reveal the active catalytic species and help in understanding the factors that control selectivity. youtube.com Coupling these spectroscopic techniques with kinetic modeling will enable the development of robust and efficient processes for the production of this compound and its derivatives.

| Spectroscopic Technique | Information Gained | Application in this compound Research |

| In-situ FTIR | Functional group changes, reaction kinetics | Monitoring the progress of allylation and functionalization reactions |

| Raman Spectroscopy | Molecular vibrations, structural information | Characterizing intermediates and catalyst-substrate interactions |

| NMR Spectroscopy | Detailed structural elucidation | Real-time analysis of reaction mixtures in solution |

Multiscale Computational Modeling of Complex Systems

Computational modeling offers a powerful tool to complement experimental studies and to guide the design of new catalysts and materials. molbnl.itfrontiersin.orgrsc.org Multiscale modeling approaches can be employed to study the properties and reactivity of this compound at different levels of theory. molbnl.it Quantum mechanical (QM) methods can be used to investigate the electronic structure and reaction mechanisms at the molecular level.

For instance, density functional theory (DFT) calculations could be used to predict the stereochemical outcome of a catalytic reaction or to understand the binding of this compound to a biological target. chemrxiv.org At a larger scale, molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to study the behavior of this compound in complex environments, such as in solution or at an interface. This information would be valuable for predicting its physical properties and for designing new materials with desired functionalities.

New Applications in Emerging Technologies

The unique molecular structure of this compound, with its combination of aromatic, allylic, and long-chain alkyl moieties, suggests a range of potential applications in emerging technologies. Long-chain alkylbenzenes are known for their use in the production of surfactants and detergents. nih.govnih.gov The presence of the allyl group in this compound could allow for its polymerization or for its incorporation into polymer backbones, leading to the development of novel functional polymers with tailored properties.

Furthermore, the aromatic ring and the allyl group can be readily functionalized, opening up possibilities for its use as a scaffold in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), or as a component in advanced lubricant formulations. The long alkyl chain can impart desirable solubility and processing characteristics. Research into the self-assembly properties of this compound and its derivatives could also lead to the development of new nanomaterials with applications in sensing or drug delivery.

Q & A

Basic: What are the recommended laboratory synthesis methods for 1-Allyl-4-heptylbenzene, and how can reaction efficiency be optimized?

Answer:

Synthesis of this compound typically involves Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions. Key parameters include:

- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or palladium catalysts for cross-coupling .

- Temperature control : Maintain 80–120°C to balance reaction rate and byproduct formation.

- Solvent optimization : Toluene or dichloromethane are preferred for their inertness and ability to dissolve aromatic substrates.

Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the compound from unreacted allyl halides or heptyl derivatives .

Basic: What safety protocols are essential for handling and storing this compound?

Answer:

- Storage : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or polymerization .

- Waste disposal : Segregate halogenated byproducts and coordinate with certified waste management services for incineration or chemical neutralization .

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and fume hoods during synthesis to avoid dermal exposure or inhalation .

Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points, solubility) for this compound?

Answer:

- Standardized measurement protocols : Use differential scanning calorimetry (DSC) for melting points and gravimetric analysis for solubility in solvents like ethanol or hexane.

- Batch variability analysis : Compare results across multiple synthesis batches to identify impurities or isomerization effects .

- Literature cross-validation : Prioritize peer-reviewed studies over commercial databases to mitigate inconsistencies caused by unverified sources .

Advanced: What advanced spectroscopic techniques are suitable for distinguishing structural isomers of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can differentiate allyl group positioning (e.g., para vs. ortho substitution) via coupling constants and chemical shifts .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identify trace isomers by retention time and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detect functional group variations (e.g., C=C stretching at 1640–1680 cm⁻¹) .

Basic: How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

Answer:

- Controlled degradation studies : Expose the compound to pH 2–12 buffers at 25–60°C for 24–72 hours.

- Analytical endpoints : Use HPLC to quantify degradation products and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

- Statistical design : Implement factorial designs to evaluate interactions between pH, temperature, and ionic strength .

Advanced: What computational strategies can predict the reactivity of this compound in electrophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .

- Molecular dynamics simulations : Model solvent effects and transition states to predict regioselectivity in allylation reactions .

- Database integration : Leverage tools like PubChem’s PISTACHIO database to validate computational predictions against experimental data .

Basic: What chromatographic methods are optimal for purity analysis of this compound?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm .

- Thin-Layer Chromatography (TLC) : Screen crude mixtures using silica plates and visualize with iodine vapor or UV light .

- Validation : Calibrate instruments with certified reference standards to ensure accuracy .

Advanced: How can multivariate analysis improve reaction yield optimization for this compound derivatives?

Answer:

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize catalyst concentration, temperature, and reaction time .

- Machine learning : Train models on historical reaction data to predict optimal conditions for novel derivatives .

- Sensitivity analysis : Identify critical factors (e.g., solvent polarity) using Monte Carlo simulations .

Basic: What are the key steps for validating synthetic routes to this compound in peer-reviewed publications?

Answer:

- Reproducibility : Provide detailed experimental protocols, including catalyst loadings, reaction times, and purification steps .

- Analytical validation : Include NMR, MS, and elemental analysis data to confirm structure and purity .

- Ethical reporting : Disclose any competing interests and avoid citing non-peer-reviewed sources (e.g., commercial databases) .

Advanced: How can researchers address challenges in scaling up this compound synthesis from milligram to gram quantities?

Answer:

- Process intensification : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .

- Solvent recycling : Implement distillation systems to recover and reuse solvents like toluene.

- Safety scaling : Conduct hazard operability (HAZOP) studies to mitigate risks associated with exothermic reactions at larger scales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.